3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(3,4-Dichlorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 3,4-dichloroaniline with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the spirocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The dichlorophenyl group enhances its binding affinity and selectivity, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate .
- 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl heptanoate .
Spirodiclofen: 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-dimethylbutyrate.
Uniqueness
Compared to similar compounds, 3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione stands out due to its unique diazaspiro structure, which imparts distinct chemical and biological properties. The presence of the diazaspiro group enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14Cl2N2S |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C14H14Cl2N2S/c15-10-5-4-9(8-11(10)16)12-13(19)18-14(17-12)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19) |
InChI Key |
NHHBGXWQHFNWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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